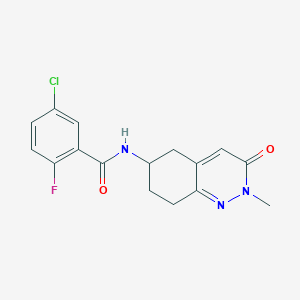

5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to "5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide" often involves the utilization of fluorinated ynamides and β,β-difluoroenamides as precursors in heterocyclic synthesis. Such compounds exhibit unique electrophilic reactivity due to the presence of fluorine atoms, enabling the formation of various heterocyclic structures through nucleophilic vinylic substitution reactions (Meiresonne et al., 2015). Additionally, crystal structure analyses, such as those performed on fluorinated benzamides, provide insights into the molecular packing and hydrogen bonding interactions, further informing the synthesis strategies (Deng et al., 2013).

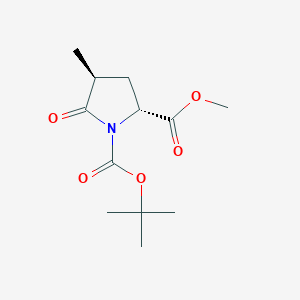

Molecular Structure Analysis

X-ray crystallography is a crucial tool in determining the molecular structure of fluorinated benzamides. Studies have revealed the monoclinic space group crystallization and detailed molecular packing influenced by N–H···O hydrogen bonds, offering insights into the structural characteristics of such compounds (Deng et al., 2013). This detailed analysis assists in understanding the molecular geometry and the role of fluorine in affecting the compound's chemical behavior and interactions.

Chemical Reactions and Properties

The chemical behavior of "this compound" and related compounds is significantly influenced by the presence of fluorine, which can affect the molecule's reactivity and interaction with other compounds. Fluorinated compounds are known for participating in nucleophilic vinylic substitution reactions, showcasing their versatility in chemical synthesis (Meiresonne et al., 2015).

Physical Properties Analysis

The physical properties of fluorinated benzamides, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. The detailed molecular packing and hydrogen bonding interactions, as determined by X-ray crystallography, play a crucial role in defining these physical properties (Deng et al., 2013).

Chemical Properties Analysis

The chemical properties of "this compound" include its reactivity, stability, and interactions with biological molecules, which are influenced by the fluorine atoms in its structure. Fluorine atoms can enhance the compound's lipophilicity and stability, making it a candidate for further exploration in various chemical and biological applications (Meiresonne et al., 2015).

Wissenschaftliche Forschungsanwendungen

Microwave-Induced Synthesis of Fluorobenzamides for Antimicrobial Use

In the field of antimicrobial drug development, the synthesis of fluorobenzamides, specifically compounds with a fluorine atom in the benzoyl group (such as 5-chloro-2-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide), has been explored. These compounds have shown promising antimicrobial activity against a range of bacterial and fungal strains, highlighting their potential in treating infections (Desai, Rajpara, & Joshi, 2013).

Characterization and Structural Studies

The compound has been subjected to rigorous characterization and structural studies using techniques like NMR, IR, MS, and X-ray crystallography. These studies provide essential insights into the molecular structure and properties of the compound, contributing to its potential application in various fields of research (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).

Synthesis and Antimicrobial Screening of Novel Derivatives

Recent research has focused on synthesizing novel derivatives of this compound and assessing their antimicrobial properties. This includes the synthesis of 2-azetidinone derivatives integrated with various moieties, which have been screened for their effectiveness against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Investigation in CNS Activity

Research has also been conducted on derivatives of 5-oxo-1,4,5,6,7,8-hexahydrocinnolines, which include the 5-chloro-2-fluoro compound, to explore their potential CNS activity. This research aims to identify compounds with sedative, anticonvulsant, or antidepressant properties, thereby contributing to the development of new CNS drugs (Nagarajan, David, & Shah, 1976).

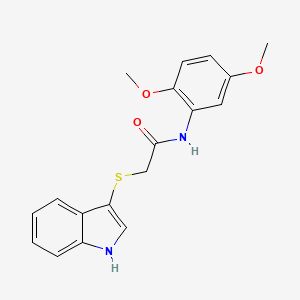

Anti-Inflammatory and Antifungal Applications

The compound and its derivatives have also been studied for their anti-inflammatory and antifungal activities. This includes investigations into indolyl azetidinones and pyrimidine derivatives containing an amide moiety, which have shown promising results against various fungal strains and inflammation-related conditions (Kalsi, Shrimali, Bhalla, & Barthwal, 1990; Wu, Lan, Wu, & Fei, 2021).

Wirkmechanismus

Target of Action

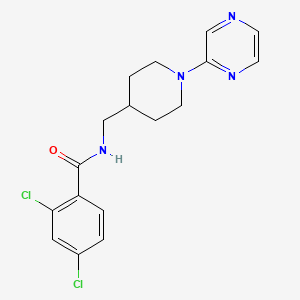

Benzamide derivatives have been used in the synthesis of potent antagonists against p2x7 receptors .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c1-21-15(22)7-9-6-11(3-5-14(9)20-21)19-16(23)12-8-10(17)2-4-13(12)18/h2,4,7-8,11H,3,5-6H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFNBJDISOZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2498164.png)

![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)